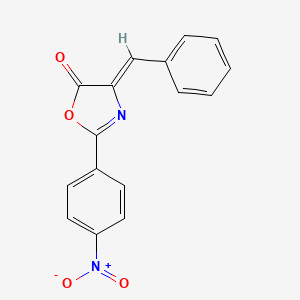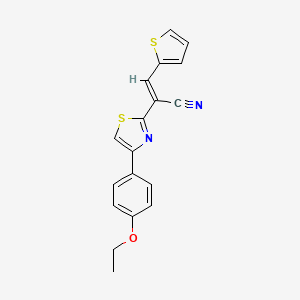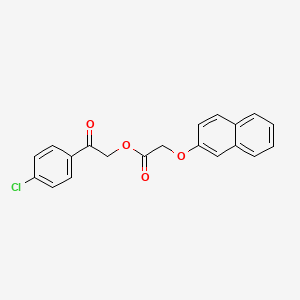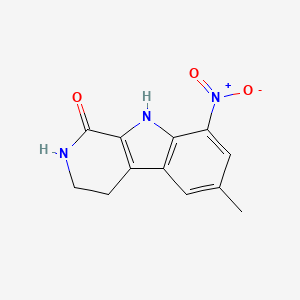
(4Z)-4-benzylidene-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4Z)-4-benzylidene-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one is a synthetic organic compound that belongs to the class of oxazoles It is characterized by the presence of a benzylidene group at the 4-position and a nitrophenyl group at the 2-position of the oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-benzylidene-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one typically involves the condensation of 4-nitrobenzaldehyde with an appropriate oxazole precursor under specific reaction conditions. One common method involves the use of a base, such as triethylamine, in a solvent like tetrahydrofuran (THF) at room temperature. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Additionally, industrial production may involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
(4Z)-4-benzylidene-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Reduction: The benzylidene group can be hydrogenated to form the corresponding benzyl derivative.
Substitution: The oxazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide or potassium permanganate.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-amino-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one.
Reduction: Formation of 4-benzyl-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one.
Substitution: Formation of various substituted oxazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antioxidant activities.
Medicine: Studied for its potential use in drug development due to its unique structural features.
Mecanismo De Acción
The mechanism of action of (4Z)-4-benzylidene-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be attributed to its ability to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. Additionally, its antioxidant activity may involve scavenging free radicals and preventing oxidative damage to cells .
Comparación Con Compuestos Similares
Similar Compounds
4-nitrophenylhydrazine: A compound with a similar nitrophenyl group but different functional groups.
4-(4-nitrophenylazo)aniline: Contains a nitrophenyl group and an azo linkage.
Uniqueness
(4Z)-4-benzylidene-2-(4-nitrophenyl)-1,3-oxazol-5(4H)-one is unique due to its combination of a benzylidene group and a nitrophenyl group within an oxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Propiedades
Número CAS |
15601-50-0 |
|---|---|
Fórmula molecular |
C16H10N2O4 |
Peso molecular |
294.26 g/mol |
Nombre IUPAC |
(4Z)-4-benzylidene-2-(4-nitrophenyl)-1,3-oxazol-5-one |
InChI |
InChI=1S/C16H10N2O4/c19-16-14(10-11-4-2-1-3-5-11)17-15(22-16)12-6-8-13(9-7-12)18(20)21/h1-10H/b14-10- |
Clave InChI |
MGCBVOGMDWBJMU-UVTDQMKNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)/C=C\2/C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
SMILES canónico |
C1=CC=C(C=C1)C=C2C(=O)OC(=N2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N,N-diethyl-3,4-dihydroisoquinoline-2(1H)-carboxamide](/img/structure/B11705647.png)
![Pentyl 4-[4-(dimethylamino)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11705661.png)

![N-(3-{[(4-fluorophenyl)carbonyl]amino}phenyl)-4-methyl-3-nitrobenzamide](/img/structure/B11705678.png)
![Dimethyl 5-[4-(dimethylamino)phenyl]-1,3-dithiane-4,6-dicarboxylate 1,1,3,3-tetraoxide](/img/structure/B11705692.png)
![4-[(E)-{2-[4,6-bis(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl furan-2-carboxylate](/img/structure/B11705697.png)
![3,4-dichloro-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B11705699.png)
![(4Z)-4-[2-(4-chlorophenyl)hydrazinylidene]-5-phenyl-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705700.png)

![N'-[(E)-(2,4-dichlorophenyl)methylidene]pyridine-3-carbohydrazide](/img/structure/B11705712.png)

![(4Z)-4-[2-(2-bromo-4-nitrophenyl)hydrazinylidene]-2,5-diphenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11705722.png)

